molecular formula C21H23N3O3S B14880297 5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14880297
M. Wt: 397.5 g/mol
InChI Key: GTXFOYSTBCPRLO-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its unique fused tetracyclic structure, which includes a quinoline core

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol to introduce specific substituents into the quinoline ring .

Chemical Reactions Analysis

5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, depending on the substituents present.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione include other pyrimidoquinoline derivatives. These compounds share the quinoline core but differ in their substituents, which can significantly affect their chemical and biological properties. Examples include:

This detailed article provides a comprehensive overview of 5-(3-methoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H23N3O3S/c1-3-10-28-21-23-19-18(20(26)24-21)16(12-6-4-7-13(11-12)27-2)17-14(22-19)8-5-9-15(17)25/h4,6-7,11,16H,3,5,8-10H2,1-2H3,(H2,22,23,24,26)

InChI Key

GTXFOYSTBCPRLO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1

Origin of Product

United States

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